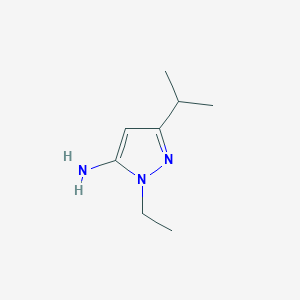
6-(chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Derivatives: 3,5-Disubstituted-5,6-dihydro-4H-1,2,5-oxadiazine-6-thiones, similar in structure to the compound , are synthesized from acetophenone oximes and thiophosgene. A thermal rearrangement process is used to yield corresponding 1,2,5-thiadiazine-6-ones (Ağirbaş, Dürüst, & Karahasanoĝlu, 1996).
- Chemical Reactivity Studies: The reactivity of similar oxadiazine derivatives towards methyl iodide and acylating agents has been reported, indicating potential applications in further chemical modifications (Takács, Harsanyi, Kolonits, & Ajzert, 1975).
Analytical Method Development
- HPLC Method Development: A high-performance liquid chromatographic procedure was developed for the determination of a structurally similar 1,2,4-oxadiazine derivative in rat plasma. This method is significant for pharmacokinetic studies and demonstrates the compound's potential for being analyzed and monitored in biological systems (Mezei, Küttel, Szemere, & Rácz, 1984).
Therapeutic Potential and Pharmacological Studies
- Antimicrobial Properties: Some derivatives of 1,2,4-oxadiazine have shown antimicrobial activity, suggesting that similar compounds could potentially be explored for their antimicrobial properties (Hashem & Abo-Bakr, 2019).
- Antimalarial Activity: Derivatives of oxadiazole, related to the compound of interest, have been identified as potential antimalarial agents, showcasing the therapeutic potential of this class of compounds (Hutt, Elslager, & Werbel, 1970).
Properties
IUPAC Name |
6-(chloromethyl)-3-phenyl-5,6-dihydro-2H-1,2,4-oxadiazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-6-9-7-12-10(13-14-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJCDAHJVIMHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ONC(=N1)C2=CC=CC=C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
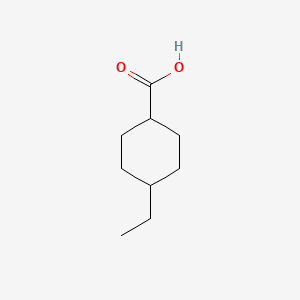
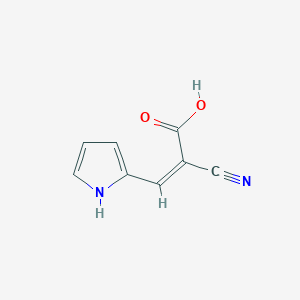
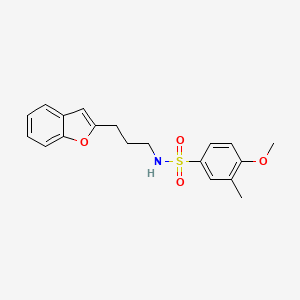
![3-[(benzyloxy)methyl]-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2600810.png)
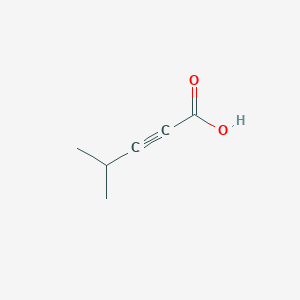
![5''-(4'-Amino-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-diamine](/img/structure/B2600813.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2600814.png)
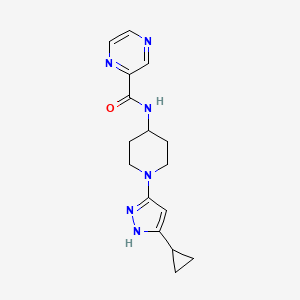
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2600817.png)
![3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2600818.png)
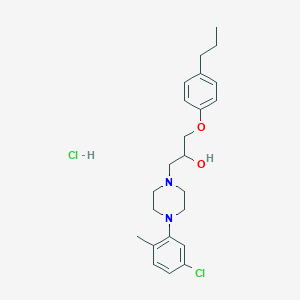
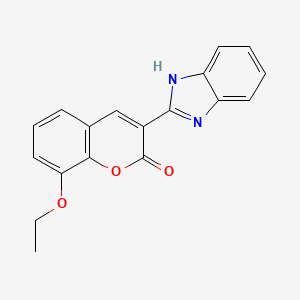
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2600825.png)
